1-[2,5-bis(trifluoromethyl)phenyl]methanamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2,5-bis(trifluoromethyl)phenyl]methanamine hydrochloride is an organic compound with the molecular formula C9H8ClF6N. It is a solid, typically appearing as a white crystalline powder. This compound is primarily used as an intermediate in organic synthesis and has various applications in the pharmaceutical and chemical industries .
Vorbereitungsmethoden
The synthesis of 1-[2,5-bis(trifluoromethyl)phenyl]methanamine hydrochloride typically involves the reaction of 1-[2,5-bis(trifluoromethyl)phenyl]methanamine with hydrochloric acid to form the corresponding hydrochloride salt . The reaction conditions generally include room temperature and a controlled environment to ensure the purity and yield of the product.
Industrial production methods often employ a bienzyme cascade system, utilizing R-ω-transaminase and alcohol dehydrogenase for the efficient synthesis of chiral intermediates . This method enhances the enantiomeric excess and overall yield of the product.
Analyse Chemischer Reaktionen
1-[2,5-bis(trifluoromethyl)phenyl]methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1-[2,5-bis(trifluoromethyl)phenyl]methanamine hydrochloride has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 1-[2,5-bis(trifluoromethyl)phenyl]methanamine hydrochloride involves its interaction with specific molecular targets and pathways. It acts as a substrate for enzymes like R-ω-transaminase and alcohol dehydrogenase, facilitating the synthesis of chiral intermediates . The trifluoromethyl groups enhance the compound’s stability and reactivity, making it a valuable intermediate in various chemical processes .
Vergleich Mit ähnlichen Verbindungen
1-[2,5-bis(trifluoromethyl)phenyl]methanamine hydrochloride can be compared with other similar compounds, such as:
1-[3,5-bis(trifluoromethyl)phenyl]methanamine hydrochloride: This compound has similar structural features but differs in the position of the trifluoromethyl groups.
(S)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol: This compound is an alcohol derivative with similar trifluoromethyl groups, used in different synthetic applications.
The uniqueness of this compound lies in its specific structural configuration, which imparts distinct reactivity and stability properties, making it a valuable intermediate in various chemical and pharmaceutical processes .
Eigenschaften
{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-[2,5-bis(trifluoromethyl)phenyl]methanamine hydrochloride involves the reaction of 2,5-bis(trifluoromethyl)benzaldehyde with methylamine followed by reduction of the resulting imine to the amine using sodium borohydride. The amine is then reacted with hydrochloric acid to form the hydrochloride salt.", "Starting Materials": [ "2,5-bis(trifluoromethyl)benzaldehyde", "Methylamine", "Sodium borohydride", "Hydrochloric acid" ], "Reaction": [ "Step 1: 2,5-bis(trifluoromethyl)benzaldehyde is reacted with excess methylamine in ethanol at room temperature to form the imine.", "Step 2: Sodium borohydride is added to the reaction mixture and stirred at room temperature for several hours to reduce the imine to the amine.", "Step 3: The resulting amine is dissolved in hydrochloric acid and stirred at room temperature to form the hydrochloride salt.", "Step 4: The hydrochloride salt is filtered, washed with cold ethanol, and dried under vacuum to yield 1-[2,5-bis(trifluoromethyl)phenyl]methanamine hydrochloride as a white solid." ] } | |
CAS-Nummer |
2703782-13-0 |
Molekularformel |
C9H8ClF6N |
Molekulargewicht |
279.61 g/mol |
IUPAC-Name |
[2,5-bis(trifluoromethyl)phenyl]methanamine;hydrochloride |
InChI |
InChI=1S/C9H7F6N.ClH/c10-8(11,12)6-1-2-7(9(13,14)15)5(3-6)4-16;/h1-3H,4,16H2;1H |
InChI-Schlüssel |
HTGVLHYGDDWOFU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1C(F)(F)F)CN)C(F)(F)F.Cl |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.